
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a diphenyl group, which consists of two phenyl rings. The presence of these functional groups contributes to the compound’s reactivity and potential utility in different chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine typically involves the formation of the dioxolane ring followed by the introduction of the diphenyl and ethanamine groups. One common method involves the reaction of benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with diphenylmethanol and methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, hydroxyl groups
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can bind to these receptors, modulating their activity and influencing various physiological processes. Molecular docking studies have shown that the compound can interact with α1 and 5-HT1A receptors, which are involved in regulating mood, cognition, and other neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
(±)-1: Previously studied as α1 and 5-HT1A ligands.
®-flesinoxan: A potent 5-HT1A agonist.
(S)-WB 4101: An α1d antagonist.
Uniqueness
N-((2,2-Diphenyl-1,3-dioxolan-4-YL)methyl)-N-methylethanamine stands out due to its unique combination of a dioxolane ring and diphenyl group, which contribute to its distinct chemical and biological properties. Unlike other similar compounds, it exhibits poor stereoselectivity, making it equally potent at both α1 and 5-HT1A receptor systems .
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[(2,2-diphenyl-1,3-dioxolan-4-yl)methyl]-N-methylethanamine |
InChI |
InChI=1S/C19H23NO2/c1-3-20(2)14-18-15-21-19(22-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3 |
Clave InChI |
LHZROMFWLDQNSZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


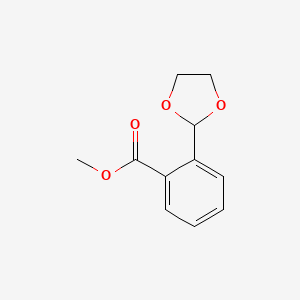
![[(1R,4S,4aS,8aS)-4-acetyloxy-1-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]methyl acetate](/img/structure/B14028483.png)
![tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
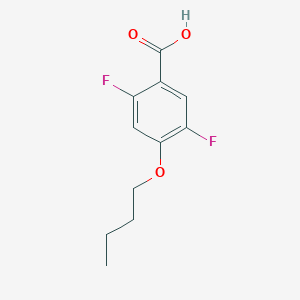

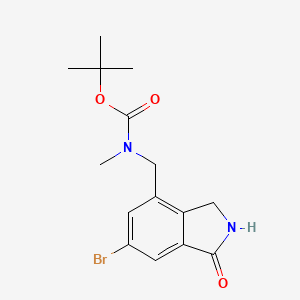
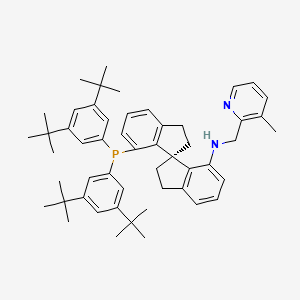


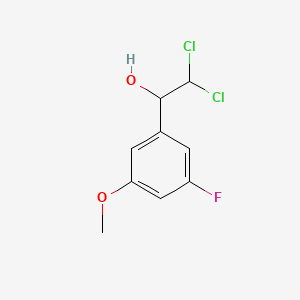
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B14028539.png)

